molecular formula C18H23N3O2 B13824432 1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea

1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea

Cat. No.: B13824432
M. Wt: 313.4 g/mol
InChI Key: KYXJVMZPURCPEF-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a methoxypropyl group, a phenyl group, and a pyridin-2-yl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea typically involves the reaction of 1-(3-methoxypropyl)pyrrolidin-3-yl methanamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxypropyl)pyrrolidin-3-yl methanamine
  • 1-(2-Methoxyethyl)pyrrolidin-3-yl methanol
  • (2-Methoxy-1-pyridin-2-ylethyl)methylamine

Uniqueness

1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

1-(3-methoxypropyl)-3-phenyl-1-(1-pyridin-2-ylethyl)urea

InChI

InChI=1S/C18H23N3O2/c1-15(17-11-6-7-12-19-17)21(13-8-14-23-2)18(22)20-16-9-4-3-5-10-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,20,22)

InChI Key

KYXJVMZPURCPEF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)N(CCCOC)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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